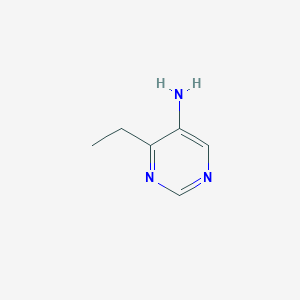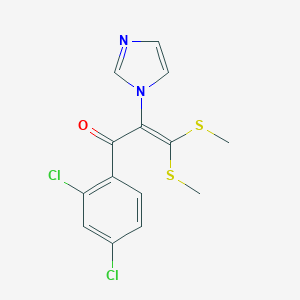
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as SB202190, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1997 by a group of chemists led by Dr. David W. Banner at SmithKline Beecham Pharmaceuticals. Since then, SB202190 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
作用機序
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of p38 MAPK, leading to the inhibition of various cellular processes that are regulated by this signaling pathway.
生化学的および生理学的効果
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to protect neurons from oxidative stress-induced damage and prevent the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one is its specificity for p38 MAPK. This allows researchers to selectively inhibit the activity of this signaling pathway without affecting other signaling pathways. However, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been shown to have off-target effects on other enzymes, such as JNK and ERK. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.
List of
将来の方向性
1. Development of more potent and specific inhibitors of p38 MAPK.
2. Investigation of the role of p38 MAPK in the regulation of autophagy and mitophagy.
3. Investigation of the role of p38 MAPK in the regulation of stem cell differentiation and self-renewal.
4. Investigation of the role of p38 MAPK in the regulation of circadian rhythms.
5. Development of p38 MAPK inhibitors for the treatment of neurodegenerative diseases.
6. Investigation of the role of p38 MAPK in the regulation of aging and age-related diseases.
7. Investigation of the role of p38 MAPK in the regulation of immune cell function and inflammation.
8. Development of p38 MAPK inhibitors for the treatment of inflammatory diseases.
9. Investigation of the role of p38 MAPK in the regulation of metabolism and energy homeostasis.
10. Investigation of the role of p38 MAPK in the regulation of gene expression and epigenetic modifications.
合成法
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid thioester. Finally, the thioester is reacted with imidazole to form 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been widely used as a research tool to study the role of p38 mitogen-activated protein kinase (MAPK) signaling pathway in various cellular processes. It has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of cell differentiation, apoptosis, and inflammation. 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been used to investigate the role of p38 MAPK in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
CAS番号 |
145935-20-2 |
|---|---|
製品名 |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
分子式 |
C14H12Cl2N2OS2 |
分子量 |
359.3 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12Cl2N2OS2/c1-20-14(21-2)12(18-6-5-17-8-18)13(19)10-4-3-9(15)7-11(10)16/h3-8H,1-2H3 |
InChIキー |
IZUPJDSJOOMLQM-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
正規SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
同義語 |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3,3-bis(methylthio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
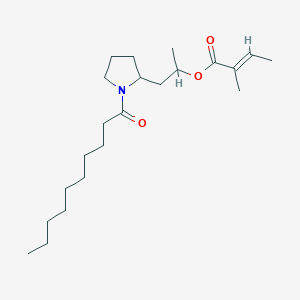
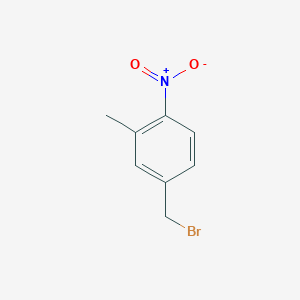
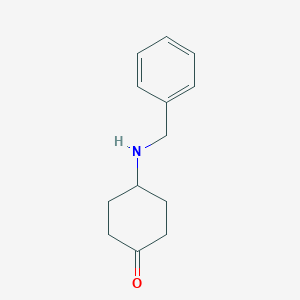
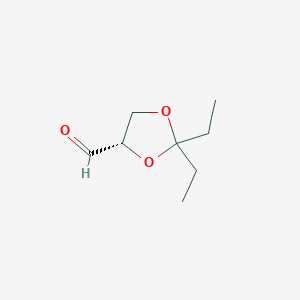
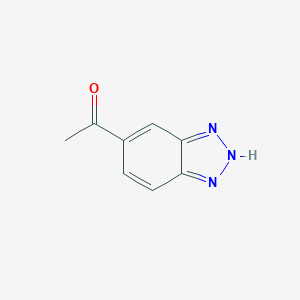
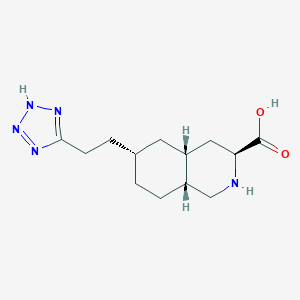

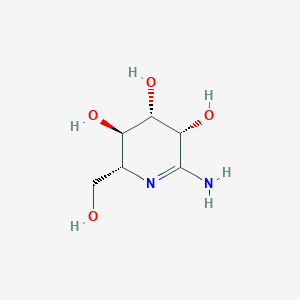
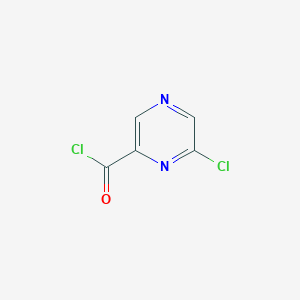
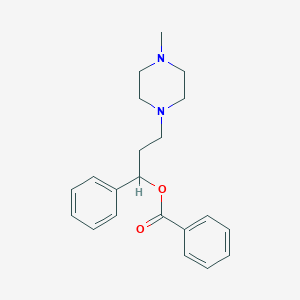
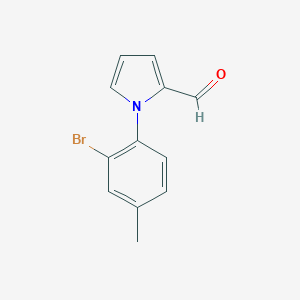
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
